Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a methyl ester at position 3, a thioether linkage at position 2, and a 2,4-dimethylphenyl-substituted acetamide moiety.
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-12-8-9-15(13(2)10-12)22-17(24)11-28-20-18(21(26)27-3)19(25)14-6-4-5-7-16(14)23-20/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBMIJVDJAJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 951497-20-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The structure includes a quinoline core, which is significant in many biological applications due to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available in the laboratory, leading to efficient production methods suitable for research purposes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this structure. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have shown promising activity against HIV. A study indicated that certain compounds within this class demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . This suggests that this compound may possess similar antiviral properties.
Anticancer Activity
The anticancer properties of quinoline derivatives have been well documented. Compounds similar to this compound have been tested against various cancer cell lines. For example, research has shown that related compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells when evaluated using the MTT assay . These findings indicate that this compound could also be explored for its anticancer effects.
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, contributing to cellular protection against oxidative stress.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Effective Concentration | Cytotoxicity |
|---|---|---|---|
| Antiviral | HIV Integrase Inhibitors | <150 µM | CC50 > 500 µM |
| Anticancer | Quinoline Derivatives | Varies (MCF-7 cells) | Significant compared to Doxorubicin |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other quinoline derivatives but differs in key substituents:
Key Observations :
- The 2,4-dimethylphenyl substituent introduces steric bulk compared to smaller groups (e.g., methoxy or chloro in 4k), which may affect binding to enzymatic pockets .
- Unlike carboxamide derivatives (e.g., compounds 38–40), the methyl ester at position 3 may confer higher hydrolytic stability under physiological conditions .
Physicochemical Properties
- Lipophilicity: The target’s XLogP3 (estimated ~4.5–5.0) exceeds that of methoxy-substituted quinolines (e.g., 4k, XLogP3 ~3.5) due to the dimethylphenyl and thioether groups .
- Hydrogen Bonding: With 5 hydrogen bond acceptors (amide, ester, and quinoline carbonyl), the compound has a polar surface area (~87.7 Ų) comparable to ’s analog, suggesting moderate solubility .
- Thermal Stability: The methyl ester and rigid quinoline core likely confer a melting point >200°C, similar to 4k (223–225°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
